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Compound of Interest

Compound Name: Lysozyme

Cat. No.: B549824 Get Quote

Lysozyme Lysis Buffer Technical Support Center
This technical support center provides detailed protocols, troubleshooting guides, and

frequently asked questions for researchers, scientists, and drug development professionals

utilizing lysozyme-based lysis buffers with protease inhibitors for protein extraction from

bacterial cells.

Experimental Protocol: Preparation of Lysozyme
Lysis Buffer and Bacterial Cell Lysis
This protocol provides a general method for the enzymatic lysis of bacterial cells using a

lysozyme-based buffer.

Materials:

Bacterial cell pellet

Lysis Buffer Components (see Table 1 for concentrations)

Lysozyme (powder or stock solution)

Protease Inhibitor Cocktail (commercial or custom mix)

DNase I or Benzonase Nuclease (optional)
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1 M MgCl₂ or CaCl₂ (if using nucleases)

Ice

Microcentrifuge

Procedure:

Lysis Buffer Preparation:

Prepare the desired lysis buffer based on the recommendations in Table 1, omitting

lysozyme and protease inhibitors initially.

Ensure the buffer is chilled on ice before use.

Cell Pellet Resuspension:

Thaw the frozen bacterial cell pellet on ice.

Resuspend the cell pellet in the ice-cold lysis buffer. A general guideline is to use 5-10 mL

of buffer per gram of wet cell paste.[1] Ensure the suspension is homogeneous by gently

pipetting or vortexing at a low speed to avoid foaming.

Addition of Lysozyme and Protease Inhibitors:

Immediately before use, add the protease inhibitor cocktail to the resuspended cells to the

recommended final concentration (e.g., 1X).[2][3]

Add lysozyme to the cell suspension. The final concentration can range from 0.2 mg/mL

to 1 mg/mL.[1][4] If using a stock solution, ensure it is freshly prepared.[5] Mix gently by

inversion.

Incubation:

Incubate the mixture on ice for 30 minutes with occasional gentle agitation.[6] For some

applications, incubation can be performed at room temperature or 37°C for 5-30 minutes.

[7]
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Viscosity Reduction (Optional):

If the lysate becomes viscous due to the release of chromosomal DNA, add DNase I (to a

final concentration of 10 µg/mL) or Benzonase nuclease, along with MgCl₂ or CaCl₂ to a

final concentration of 1-5 mM.[7][8][9]

Incubate for an additional 5-15 minutes on ice or at room temperature until the viscosity is

reduced.[7][8]

Clarification of Lysate:

Centrifuge the lysate at high speed (e.g., 14,000-18,000 x g) for 20-30 minutes at 4°C to

pellet the cell debris.[6]

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled tube.

Storage:

The clarified lysate can be used immediately for downstream applications or stored at

-20°C or -80°C for later use.

Data Presentation: Lysis Buffer Component
Concentrations
Table 1: Recommended Concentration Ranges for Lysozyme Lysis Buffer Components
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Component
Recommended
Concentration
Range

Purpose Notes

Buffering Agent

Tris-HCl 20-50 mM Maintains a stable pH.

Lysozyme is active

over a broad pH range

(6.0-9.0), with optimal

activity often observed

around pH 8.0 for

lysis.[4][8]

Sodium Phosphate 50 mM
Alternative buffering

agent.

Often used in

protocols for purifying

His-tagged proteins.

Salts

NaCl 50-300 mM

Affects ionic strength,

which can influence

enzyme activity and

protein solubility.[6]

High salt

concentrations (>50-

100 mM) can inhibit

T4 lysozyme activity.

[7]

Chelating Agents

EDTA 1-10 mM

Chelates divalent

cations, which can

destabilize the outer

membrane of Gram-

negative bacteria.[6]

Incompatible with

Immobilized Metal

Affinity

Chromatography

(IMAC) for His-tagged

proteins. Can also

inhibit

metalloproteases and

nucleases that require

Mg²⁺.[10]

Detergents
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Triton X-100 0.1-1.2%

A non-ionic detergent

that helps to solubilize

membrane proteins

and disrupt the cell

membrane.[6]

The concentration

may need to be

optimized to avoid

protein denaturation.

[11]

Enzymes

Lysozyme 0.2-1 mg/mL

Hydrolyzes the

peptidoglycan layer of

the bacterial cell wall.

[4][6]

Should be added

fresh to the lysis

buffer.[5]

DNase I / Benzonase
10 µg/mL / 25-250

U/mL

Reduces the viscosity

of the lysate by

digesting released

chromosomal DNA.[1]

[6]

Requires divalent

cations like Mg²⁺ or

Ca²⁺ for activity.

Protease Inhibitors

Commercial Cocktail
1X (as per

manufacturer)

A broad-spectrum mix

to inhibit various

proteases (serine,

cysteine, metallo,

etc.).

EDTA-free versions

are available for

compatibility with

IMAC. Should be

added fresh to the

lysis buffer just before

use.[11]

PMSF 1 mM

An irreversible

inhibitor of serine

proteases.

Has a short half-life in

aqueous solutions and

is toxic.[8][12]

Mandatory Visualizations
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Caption: Experimental workflow for bacterial protein extraction using lysozyme.
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Caption: Troubleshooting flowchart for low protein yield after lysozyme lysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b549824?utm_src=pdf-body-img
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting and FAQs
Q1: My protein yield is very low after lysis. What could be the problem?

A1: Low protein yield can stem from several factors:

Inefficient Lysis: The activity of lysozyme can be compromised. Ensure that the lysozyme
solution is freshly prepared, as it can lose activity over time. Also, verify that the pH and ionic

strength of your lysis buffer are optimal for lysozyme activity; the enzyme is generally active

between pH 6.0 and 9.0.[4] You can also try increasing the incubation time or temperature

(e.g., 30 minutes at 37°C) to enhance lysis.[1]

Protein Degradation: If endogenous proteases are not sufficiently inhibited, your target

protein can be degraded. Always add a broad-spectrum protease inhibitor cocktail fresh to

your lysis buffer immediately before use.[11][13] Performing all lysis steps at 4°C can also

help minimize protease activity.[13]

Protein Insolubility: Your protein of interest may be expressed as insoluble inclusion bodies.

To check this, analyze a sample of the insoluble pellet by SDS-PAGE. If the protein is in the

pellet, you may need to optimize your expression conditions (e.g., lower induction

temperature) or use a denaturing purification protocol.[14]

Q2: The lysate is extremely viscous after incubation with lysozyme. How can I fix this?

A2: High viscosity is typically caused by the release of large amounts of genomic DNA from the

lysed cells.[13] To resolve this, you can:

Add a Nuclease: Treat the lysate with DNase I or a broad-spectrum nuclease like

Benzonase.[6] These enzymes require divalent cations, so ensure your buffer contains ~1-5

mM MgCl₂ or CaCl₂ and does not contain high concentrations of EDTA, which would chelate

these ions.

Mechanical Shearing: Briefly sonicate the lysate on ice. A few short pulses are usually

sufficient to shear the DNA and reduce viscosity.[7]

Q3: I see protein degradation even though I used a protease inhibitor cocktail. What should I

do?
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A3: This issue can arise for a few reasons:

Inhibitor Stability: Protease inhibitors have limited stability in aqueous buffers, even when

stored at 4°C.[11] It is crucial to add the inhibitor cocktail to the lysis buffer immediately

before you begin the lysis procedure.

Incomplete Inhibition: Some cell types contain high concentrations or unusual types of

proteases that may not be fully inhibited by a standard cocktail concentration. You may need

to optimize the concentration of the inhibitor cocktail.[2]

Temperature Control: Ensure all steps are performed on ice or at 4°C to keep protease

activity to a minimum.[13]

Q4: Can I use a lysis buffer containing EDTA if I plan to purify my His-tagged protein using

IMAC?

A4: No, it is strongly recommended to avoid EDTA in your lysis buffer if you are performing

Immobilized Metal Affinity Chromatography (IMAC). EDTA is a strong metal-chelating agent

and will strip the nickel (Ni²⁺) or cobalt (Co²⁺) ions from the affinity resin, preventing your His-

tagged protein from binding. Use an "EDTA-free" formulation of a protease inhibitor cocktail for

these applications. If a chelating agent is needed to improve lysis of Gram-negative bacteria, it

must be removed via dialysis or a desalting column before the IMAC step.

Q5: How do I store my lysozyme and the final lysis buffer?

A5: Lysozyme powder should be stored at -20°C.[5] A stock solution of lysozyme in water or a

simple buffer (e.g., 10 mM Tris-HCl, pH 8.0) can be prepared and is stable for about a month

when stored at 2-8°C.[5] However, for optimal performance, it is best to use a freshly prepared

solution.[5] The complete lysis buffer containing all components except for lysozyme and

protease inhibitors can be prepared in advance and stored at 4°C. Always add the lysozyme
and protease inhibitors just before use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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